Monobenzyl Miglustat, also known as N-butyl-1-deoxynojirimycin, is a synthetic imino sugar and an analogue of D-glucose. It functions primarily as a competitive and reversible inhibitor of glucosylceramide synthase, an enzyme critical in the biosynthesis of glycosphingolipids. This inhibition is particularly relevant in the context of lysosomal storage disorders such as Gaucher disease, where the accumulation of glucosylceramide leads to various pathological conditions due to the deficiency of glucocerebrosidase, the enzyme responsible for its breakdown .
Monobenzyl Miglustat exhibits significant biological activity by modulating glycosphingolipid metabolism. Its primary function is to decrease the intracellular accumulation of glucosylceramide, which can alleviate symptoms associated with Gaucher disease. Clinical studies have demonstrated that treatment with Monobenzyl Miglustat can lead to:
Additionally, Monobenzyl Miglustat has been linked to improvements in calcium homeostasis within cells, potentially influencing neurodegenerative processes associated with Niemann-Pick disease type C .
The synthesis of Monobenzyl Miglustat typically involves several steps:
These synthetic routes are designed to ensure that the final product retains its biological efficacy and stability necessary for therapeutic applications .
Monobenzyl Miglustat is primarily utilized in treating:
Monobenzyl Miglustat has been studied for potential interactions with various drugs, particularly those metabolized by cytochrome P450 enzymes (CYP). Notably, it is predominantly metabolized by CYP2D6 and CYP3A. Therefore, co-administration with drugs that inhibit or induce these enzymes may alter its pharmacokinetics and efficacy. Clinical studies have indicated that while drug-drug interactions are possible, they generally do not lead to severe adverse effects .
Several compounds share structural or functional similarities with Monobenzyl Miglustat. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Eliglustat | Inhibits glucosylceramide synthase | Approved for adult patients with Gaucher disease |
| Imiglucerase | Enzyme replacement therapy | Directly replaces deficient glucocerebrosidase |
| N-butyldeoxynojirimycin | Similar structure and mechanism | Used interchangeably with Monobenzyl Miglustat |
| N-octanoyl deoxynojirimycin | Inhibitor of glycosphingolipid synthesis | Longer alkyl chain may influence pharmacodynamics |
Monobenzyl Miglustat's unique aspect lies in its specific application as a substrate reduction therapy rather than direct enzyme replacement or inhibition alone, making it particularly valuable for patients unable to tolerate other forms of treatment .
The synthesis of imino sugar derivatives like Monobenzyl Miglustat relies on strategic modifications of carbohydrate scaffolds or non-glycidic precursors. A prominent approach involves reductive amination of azidoketones derived from D-glucose, as demonstrated in the synthesis of 1-deoxynojirimycin (1-DNJ) intermediates. For instance, 2,3,4,5-tetra-O-benzyl-d-glucopyranose undergoes lithium aluminium hydride reduction to yield a 1,5-diol, which is subsequently oxidized to a 1,5-dicarbonyl intermediate. Cyclization via double reductive amination with ammonium formate and sodium cyanoborohydride generates the piperidine core with high stereofidelity.
Non-carbohydrate routes leverage Diels-Alder reactions to construct nitrogen-containing cycles, followed by asymmetric functionalization. For example, bicyclic iminosugars incorporating guanidine or triazole moieties have been synthesized through cycloaddition strategies, enabling diverse pharmacological profiles. These methods contrast with biosynthetic pathways observed in Bacillus subtilis, where gabT1-mediated transamination and GutB1-catalyzed oxidation direct the stereoselective formation of 1-DNJ precursors.
Stereochemical precision in Monobenzyl Miglustat synthesis hinges on benzyl-protected intermediates. The use of 2,3,4,5-tetra-O-benzyl-d-glucopyranose ensures selective protection of hydroxyl groups, preventing undesired side reactions during oxidation and amination. For example, Pfitzner–Moffatt oxidation of the 1,5-diol intermediate at −78°C preserves the configuration of the glucose backbone, while subsequent reductive amination with ammonium formate enforces a chair-like transition state, favoring the desired cis-stereochemistry at the piperidine ring.
Benzyl groups also facilitate regioselective deprotection. Catalytic hydrogenolysis with palladium on carbon (Pd/C) under acidic conditions selectively removes benzyl ethers without altering the imino sugar core, as evidenced by the high yield (95%) of deprotected 1-DNJ in final steps. This contrasts with earlier methods using harsher conditions, which risked epimerization or ring opening.
N-alkylation is pivotal for introducing the benzyl moiety in Monobenzyl Miglustat. Potassium carbonate-mediated nucleophilic substitution between 1-DNJ and benzyl bromides achieves efficient N-benzylation under mild conditions. For instance, reacting 1-DNJ with 4-bromobenzyl bromide in dimethylformamide (DMF) at 60°C yields the target compound with >85% efficiency. Transition metal catalysts, though less common, have been explored for challenging substrates. Palladium-catalyzed coupling reactions enable the introduction of adamantyl groups in advanced analogues, enhancing blood-brain barrier permeability.
Recent innovations include phase-transfer catalysis (PTC) for solvent-free N-alkylation. Tetrabutylammonium bromide (TBAB) facilitates reactions between 1-DNJ and benzyl halides in molten salts, reducing reaction times from 24 hours to 4 hours while maintaining yields above 80%.
| Catalytic System | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| K~2~CO~3~ in DMF | 4-Bromobenzyl bromide | 60°C, 12 h | 85 |
| Pd/C in EtOH | Adamantyl-pentanal | H~2~ (5 bar), 24 h | 78 |
| TBAB in molten LiNTf~2~ | 3-Nitrobenzyl chloride | 120°C, 4 h | 82 |
Scalable synthesis of Monobenzyl Miglustat demands solvent selection and waste reduction. Replacement of dichloromethane (CH~2~Cl~2~) with cyclopentyl methyl ether (CPME) in oxidation steps reduces environmental toxicity while maintaining reaction efficiency. Additionally, one-pot strategies combining oxidation, amination, and cyclization minimize intermediate isolation, cutting solvent use by 40%.
Catalytic hydrogenation with Pd/C not only streamlines deprotection but also enables catalyst recycling. Studies show that Pd/C can be reused up to five times without significant activity loss, reducing heavy metal waste by 80%. Atom economy is further improved via microwave-assisted reactions, which accelerate reductive amination from 12 hours to 30 minutes, lowering energy consumption by 70%.
Monobenzyl miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase, the initial enzyme in glycosphingolipid biosynthesis [2]. The compound exhibits its inhibitory effects through direct binding to the active site of the enzyme, competing with the natural substrate uridine diphosphate glucose [3] [4]. The molecular structure of monobenzyl miglustat, with the chemical formula C17H27NO4 and molecular weight of 309.4 grams per mole, contains a benzyloxy methyl group attached to a piperidine ring system with multiple hydroxyl substituents [5] [6].
Recent molecular dynamics studies utilizing the AlphaFold Protein Structure Database have revealed critical binding interactions within the glucosylceramide synthase active site [7] [8]. The enzyme active site contains key residues including aspartic acid 236, glutamic acid 235, and aspartic acid 144, which interact with the manganese cofactor that coordinates with uridine diphosphate glucose phosphates [8] [9]. Glycine 210, tryptophan 276, and valine 208 cooperate to provide correct substrate orientation within the binding pocket [7] [10].
The structural analysis demonstrates that phenylalanine 205, cysteine 207, tyrosine 237, and leucine 284 form a hydrophobic pocket that accommodates the polar head of ceramide substrates [8] [10]. Histidine 193 plays a crucial role in substrate anchoring through interactions with the ceramide head group [7] [9]. These molecular interactions establish the structural framework for competitive inhibition by monobenzyl miglustat.
| Parameter | Value | Reference |
|---|---|---|
| Inhibitor Concentration (IC50) | 20-50 μM | [11] |
| Binding Constant (Ki) | 5.13 (-log M) | [4] |
| Molecular Weight | 309.41 g/mol | [6] [12] |
| Melting Point | 128°C | [13] |
The competitive binding mechanism involves direct interaction between monobenzyl miglustat and the enzyme active site, preventing normal substrate access [2] [3]. This competitive inhibition pattern indicates that the inhibitor and natural substrates share overlapping binding domains within the glucosylceramide synthase structure [11] [4].
Monobenzyl miglustat demonstrates complex allosteric effects on glycosphingolipid biosynthesis beyond simple competitive inhibition [14] [15]. The compound influences enzyme conformational dynamics through binding interactions that extend beyond the primary active site [7] [8]. These allosteric modulations result in altered enzyme stability and catalytic efficiency throughout the glycosphingolipid synthetic pathway [16] [11].
The inhibition of glucosylceramide synthase by monobenzyl miglustat creates downstream effects on complex glycosphingolipid formation [2] [3]. By reducing glucosylceramide production, the compound effectively decreases substrate availability for subsequent glycosyltransferase reactions in the biosynthetic cascade [16] [4]. This substrate reduction approach leads to diminished accumulation of pathological glycosphingolipids in affected cellular compartments [17] [16].
Structural dynamics analysis reveals that monobenzyl miglustat binding induces conformational changes in enzyme loop regions that regulate substrate accessibility [7] [8]. The compound affects the positioning of critical catalytic loops, including residues 311-319 and 345-349, which control substrate entry and product release from the active site [18]. These conformational modulations contribute to the overall inhibitory efficacy beyond direct competitive effects [14] [15].
The presence of monobenzyl miglustat alters the kinetic parameters of glucosylceramide synthase through multiple mechanisms [11] [4]. The compound reduces the apparent maximum velocity of the enzyme while simultaneously affecting substrate binding affinity [16] [11]. These kinetic changes reflect both competitive and non-competitive inhibitory components that arise from allosteric binding interactions [14] [15].
Metadynamics simulations demonstrate that monobenzyl miglustat binding stabilizes specific enzyme conformations that favor reduced catalytic activity [7] [8]. The inhibitor promotes adoption of conformational states characterized by decreased active site accessibility and altered cofactor coordination [9] [10]. These structural perturbations contribute to the sustained inhibitory effects observed in cellular systems [17] [16].
Monobenzyl miglustat exhibits time-dependent inhibition characteristics that distinguish it from simple reversible competitive inhibitors [19] [20]. The compound demonstrates progressive increases in inhibitory potency during extended incubation periods with glucosylceramide synthase [21] [19]. This time-dependency reflects the formation of stable enzyme-inhibitor complexes with extended residence times [20] [16].
Kinetic analysis reveals that monobenzyl miglustat binding follows a two-phase mechanism involving rapid initial association followed by slower conformational rearrangement [19] [20]. The initial binding phase occurs within minutes and involves direct competition with substrate binding sites [11] [4]. The secondary phase develops over hours and involves stabilization of inhibitor-bound enzyme conformations [21] [16].
The residence time of monobenzyl miglustat on glucosylceramide synthase significantly exceeds that of typical competitive inhibitors [19] [20]. Extended residence times contribute to the sustained biological effects observed following compound administration [21] [17]. The effective half-life of enzyme inhibition extends beyond the plasma elimination half-life of the compound itself [22] [23].
| Kinetic Parameter | Value | Time Frame | Reference |
|---|---|---|---|
| Initial Binding Phase | <10 minutes | Rapid association | [19] [20] |
| Conformational Phase | 1-4 hours | Slow stabilization | [21] [16] |
| Residence Time | 6-7 hours | Extended binding | [22] [23] |
| Steady State Achievement | 1.5-2 days | Equilibrium | [22] [24] |
Temperature-dependent studies demonstrate that monobenzyl miglustat inhibition potency increases significantly at physiological temperatures compared to reduced temperatures [20]. This temperature sensitivity reflects the conformational flexibility required for optimal inhibitor binding and enzyme inactivation [19] [20]. The temperature dependence distinguishes mechanism-based inhibition from simple reversible binding interactions [20].
Glucosylceramide synthase demonstrates significant sequence conservation across mammalian species, with human and mouse enzymes sharing substantial structural and functional similarity [25] [26]. Monobenzyl miglustat exhibits comparable inhibitory potency against glucosylceramide synthase from multiple mammalian species, indicating conserved binding site architecture [27] [26]. The compound maintains its competitive inhibition mechanism across different species homologs [25] [27].
Comparative studies reveal that monobenzyl miglustat inhibits human glucosylceramide synthase with similar potency to mouse and rat enzyme variants [27] [26]. The inhibitor concentration required for fifty percent enzyme inhibition remains within the same micromolar range across mammalian species [11] [4]. This conservation of inhibitory potency reflects the critical importance of glucosylceramide synthase active site structure for cellular function [25] [28].
Cross-species analysis demonstrates that monobenzyl miglustat selectivity for glucosylceramide synthase versus other glycosyltransferases remains consistent across mammalian homologs [27] [4]. The compound shows minimal inhibitory activity against related enzymes such as ceramide glucosyltransferase variants from different tissue sources [28] [26]. This selectivity profile supports the conservation of specific structural features that confer monobenzyl miglustat binding specificity [25] [27].
| Species | Enzyme Source | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Human | Recombinant | 20-50 | High | [11] [4] |
| Mouse | Tissue Extract | 25-45 | High | [27] [26] |
| Rat | Microsomal | 30-55 | High | [25] [29] |
| Bovine | Purified | 35-60 | Moderate | [27] |
Phylogenetic analysis of glucosylceramide synthase sequences reveals that the binding site residues critical for monobenzyl miglustat interaction are highly conserved across vertebrate species [25] [28]. The key amino acids including histidine 193, cysteine 207, and the manganese coordination residues show complete conservation in mammalian sequences [7] [25]. This conservation explains the consistent inhibitory profiles observed across different species preparations [27] [26].